molecular formula C10H11N B1590493 5-Ethylindole CAS No. 68742-28-9

5-Ethylindole

Cat. No. B1590493
Key on ui cas rn: 68742-28-9
M. Wt: 145.2 g/mol
InChI Key: OLOBSRWDALLNKY-UHFFFAOYSA-N
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Patent
US07202266B2

Procedure details

5-Ethylindole 10 (1.0 g, 6.89 mmol) was combined with isopropyl alcohol (200 mL), N,N-dimethylamine hydro chloride (718 mg, 6.95 mmol) and aqueous formaldehyde (37%, 589 mg, 6.95 mmol) and heated at reflux for 2 hours. The reaction mixture was allowed to cool to room temperature, the solvent was evaporated and the resulting residue was dissolved in EtOAc and washed with saturated NaHCO3. The organic layer was dried over MgSO4, filtered and evaporated to give compound 11 as a solid in (1.35 g for a 97% yield; M+1=203.2)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
718 mg
Type
reactant
Reaction Step Two
Quantity
589 mg
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
97%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2)[CH3:2].Cl.[CH3:13][NH:14][CH3:15].[CH2:16]=O>C(O)(C)C>[CH2:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[CH2:13][N:14]([CH3:16])[CH3:15])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)C=1C=C2C=CNC2=CC1
Step Two
Name
Quantity
718 mg
Type
reactant
Smiles
Cl.CNC
Step Three
Name
Quantity
589 mg
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C2C(=CNC2=CC1)CN(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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